molecular formula C7H16N2 B12878920 (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine

(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine

Cat. No.: B12878920
M. Wt: 128.22 g/mol
InChI Key: HQJHQAPGVPTEET-BQBZGAKWSA-N
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Description

(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine is a chiral amine compound with significant importance in various fields of scientific research and industrial applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an ethanamine group, making it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine can be achieved through several methods. One common approach involves the reduction of acetamide with lithium aluminum hydride (LiAlH4), which yields ethanamine . Another method includes the Hoffmann’s Degradation Reaction, where amide-acetamide is treated with bromine in the presence of an aqueous or ethanolic solution of potassium hydroxide (KOH), resulting in the formation of primary amines .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, imines, and oximes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and an ethanamine group. This combination of structural features makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanamine

InChI

InChI=1S/C7H16N2/c1-6(8)7-4-3-5-9(7)2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1

InChI Key

HQJHQAPGVPTEET-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CCCN1C)N

Canonical SMILES

CC(C1CCCN1C)N

Origin of Product

United States

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